N-(3-methoxyphenyl)piperazine

5-HT1A Receptor Serotonergic Pharmacology Arylpiperazine SAR

N-(3-Methoxyphenyl)piperazine (mMPP, CAS 16015-71-7) is an arylpiperazine derivative characterized by a meta-methoxy substituent on the phenyl ring, which critically influences its conformational profile and biological target selectivity. This compound serves as a core scaffold in the development of serotonergic ligands, particularly those targeting 5-HT1A and 5-HT2C receptors, and is a key intermediate in the commercial synthesis of the antiviral drug Letermovir.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 16015-71-7
Cat. No. B098948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)piperazine
CAS16015-71-7
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCNCC2
InChIInChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
InChIKeyPZIBVWUXWNYTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)piperazine (CAS 16015-71-7): Procurement and Differentiation Guide for a Selective Serotonergic Pharmacophore and Letermovir Intermediate


N-(3-Methoxyphenyl)piperazine (mMPP, CAS 16015-71-7) is an arylpiperazine derivative characterized by a meta-methoxy substituent on the phenyl ring, which critically influences its conformational profile and biological target selectivity [1]. This compound serves as a core scaffold in the development of serotonergic ligands, particularly those targeting 5-HT1A and 5-HT2C receptors, and is a key intermediate in the commercial synthesis of the antiviral drug Letermovir . Its specific substitution pattern differentiates it from its ortho- and para-methoxy analogs (oMPP and pMPP), leading to distinct receptor binding affinities and functional activities that are essential for precise scientific and industrial applications [1].

Why N-(3-Methoxyphenyl)piperazine (mMPP) Cannot Be Replaced by Its Ortho- or Para-Methoxy Isomers: A Conformational Selectivity Argument


The substitution of a generic phenylpiperazine with N-(3-methoxyphenyl)piperazine (mMPP) is not a trivial analog swap due to the profound impact of the methoxy group's position on molecular conformation and target selectivity. Crystal structure analysis reveals that the ortho-methoxy isomer (oMPP) and meta-methoxy isomer (mMPP) adopt different dihedral angles between the phenyl and piperazine rings, with mMPP being energetically favored in a more co-planar conformation [1]. This structural nuance directly translates to distinct pharmacological profiles: oMPP demonstrates high affinity for the 5-HT1A receptor (Ki = 9.5 nM) and robust in vivo behavioral activity, while mMPP's receptor binding signature and functional activity are notably different, emphasizing that these isomers are not interchangeable tools for serotonin receptor research [2].

N-(3-Methoxyphenyl)piperazine (16015-71-7): Quantifiable Differentiation Data Against Key Analogs (oMPP, mCPP, pMPP)


5-HT1A Receptor Affinity: mMPP (Ki = 320 nM) Exhibits 33.7-Fold Lower Affinity than oMPP (Ki = 9.5 nM)

In competitive radioligand binding assays, N-(3-methoxyphenyl)piperazine (mMPP) displays a Ki of 320 nM at the rat 5-HT1A receptor [1]. In contrast, its ortho-methoxy isomer, N-(2-methoxyphenyl)piperazine (oMPP), exhibits a substantially higher affinity with a Ki of 9.5 nM under comparable assay conditions [2]. This represents a 33.7-fold difference in binding affinity between the two positional isomers.

5-HT1A Receptor Serotonergic Pharmacology Arylpiperazine SAR

GABAA Receptor Inhibition: mMPP is a Confirmed Inhibitor of the Human α1β2γ2 GABAA Receptor, Differentiating from Non-Selective Piperazine Agonists

N-(3-Methoxyphenyl)piperazine (mMPP) has been specifically identified as an inhibitor of the human α1β2γ2 GABAA receptor . This mechanism is part of a structure-dependent inhibition profile shared by certain arylpiperazines, including the 3-chloro analog (mCPP) [1]. This contrasts with unsubstituted piperazine, which acts as a weak GABAA receptor blocker, and its carbamate adducts, which function as agonists [2].

GABAA Receptor Neuropharmacology Piperazine Toxicology

Conformational Determinant for 5-HT2C Activity: mMPP's Crystal Structure Predicts Distinct Co-Planar Conformation Compared to oMPP

Crystal structure determination of 1-(3-methoxyphenyl)piperazine (mMPP) and 1-(2-methoxyphenyl)piperazine (oMPP) reveals a critical conformational difference. Molecular mechanics calculations indicate that mMPP is energetically favored in a conformation where the piperazine and phenyl rings are approximately co-planar, a geometry hypothesized to be the 'activating' conformation for the 5-HT2C receptor [1]. This structural insight provides a predictive basis for mMPP's potential activity at this target, distinguishing it from oMPP.

5-HT2C Receptor Conformational Analysis Crystallography

Analytical Differentiation by MS/MS: The Meta-Methoxy Isomer (mMPP) Generates a Unique Fragment Ion (m/z 221) Not Observed in Ortho or Para Analogs

Using vinyltrimethylsilane chemical ionization tandem mass spectrometry (MS/MS), the three methoxyphenylpiperazine isomers (ortho, meta, and para) can be unambiguously distinguished. The meta isomer (mMPP, as its TFA derivative) generates a unique fragment ion at m/z 221, which is not produced by the ortho or para isomers [1]. This characteristic fragmentation pathway provides a robust analytical method for verifying the identity and purity of mMPP in a mixture or biological sample.

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Lack of Dopamine Receptor Affinity: mMPP and Analogs (oMPP, mCPP) Do Not Bind D1 or D2 Receptors, Validating Use in Non-Dopaminergic Antipsychotic Research

A series of substituted phenylpiperazines, including mMPP, were evaluated for binding to dopamine D-1 and D-2 receptors. None of the tested phenylpiperazines demonstrated high affinity for these sites, with Ki values > 10,000 nM reported for related compounds [1]. This lack of dopamine receptor interaction is a defining class characteristic, differentiating this scaffold from classical antipsychotics that act as dopamine receptor antagonists. Despite lacking dopamine affinity, certain analogs like oMPP and mCPP are active in the conditioned avoidance response (CAR) assay, a preclinical test for antipsychotic efficacy (ED50 values = 5.6 and 2.4 mg/kg, respectively) [2].

Antipsychotic Drug Discovery Dopamine Receptors CAR Assay

N-(3-Methoxyphenyl)piperazine (CAS 16015-71-7): Optimal Procurement Use Cases Based on Quantitative Differentiation


Chemical Intermediate for Letermovir (Prevymis) Commercial Synthesis

N-(3-Methoxyphenyl)piperazine is a critical intermediate in the industrial-scale synthesis of Letermovir, an antiviral drug for cytomegalovirus (CMV) prophylaxis . Its procurement for this application is non-negotiable; no ortho- or para-methoxy analog can substitute in the established synthetic route. The compound is supplied with a detailed Structure Elucidation Report (SER), ensuring compliance with ANDA/NDA regulatory standards for pharmaceutical manufacturing . This use case is driven by chemical identity and purity, not biological activity.

Low-Affinity Control in 5-HT1A Receptor Binding and Functional Assays

Given its relatively low affinity for the 5-HT1A receptor (Ki = 320 nM) compared to the high-affinity ortho isomer (oMPP, Ki = 9.5 nM) [REFS-2, REFS-3], mMPP is the ideal choice for experiments requiring a weak-binding control ligand. This includes assays where a high-affinity binding event could saturate receptors or obscure subtle competitive effects. Its use in this capacity is directly supported by the 33.7-fold affinity gap quantified in Section 3.

Conformational Template for Structure-Based Design of 5-HT2C Receptor Modulators

Crystal structure data demonstrating mMPP's energetically favored co-planar conformation, which is hypothesized to be the activating geometry for the 5-HT2C receptor [3], makes this compound a valuable scaffold for structure-based drug design. Medicinal chemists can procure mMPP as a starting point for building libraries of 5-HT2C agonists or antagonists, leveraging its defined 3D structure for molecular docking and lead optimization studies.

Reference Standard for Forensic and Toxicological Analysis of Methoxyphenylpiperazine Isomers

The unique MS/MS fragmentation pattern of the mMPP-TFA derivative, producing a diagnostic m/z 221 ion, allows for its unambiguous identification in complex matrices [4]. Forensic laboratories and toxicology researchers should procure mMPP as a certified reference standard to develop and validate analytical methods (GC-MS, LC-MS/MS) for distinguishing between methoxyphenylpiperazine positional isomers in seized samples or biological fluids, a task impossible with a generic piperazine standard.

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